tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name This compound is derived from its core spirocyclic framework. The term "spiro[4.5]decane" indicates a bicyclic system where two rings (a 4-membered and a 5-membered ring) share a single atom (the spiro carbon). The "7-aza" designation specifies that one nitrogen atom replaces a carbon at position 7 of the decane system. The 1-oxo group denotes a ketone functionality at position 1, while the tert-butyl carboxylate moiety forms an ester at the nitrogen atom.
The CAS registry number 1936622-97-7 uniquely identifies this compound in chemical databases. Its SMILES notation, O=C(N(CCC1)CC21CCCC2=O)OC(C)(C)C , encodes the connectivity of the spiro system, ketone, and tert-butyl ester groups.
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₄H₂₃NO₃ corresponds to a molar mass of 253.34 g/mol . The spiro[4.5]decane framework introduces a rigid bicyclic structure with defined stereochemistry. The nitrogen atom at position 7 adopts a trigonal planar geometry due to conjugation with the adjacent carbonyl group, while the spiro carbon (shared between the 4-membered and 5-membered rings) imposes axial chirality. Computational models suggest a trans configuration at the spiro junction, minimizing steric strain between the cyclohexanone (5-membered) and pyrrolidine (4-membered) rings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃NO₃ |
| Molar Mass | 253.34 g/mol |
| Stereochemical Descriptors | Axial chirality at spiro carbon |
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Signals at δ 1.40 ppm (9H, s, tert-butyl), δ 2.30–2.70 ppm (m, 8H, spirocyclic CH₂ groups), and δ 3.50 ppm (2H, m, N–CH₂) align with the spiro framework and ester substituents.
- ¹³C NMR : Peaks at δ 172.1 ppm (carbonyl of ester), δ 207.5 ppm (ketone carbonyl), and δ 28.1–35.6 ppm (spirocyclic carbons) confirm the connectivity.
Infrared Spectroscopy (IR):
Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (ketone C=O) dominate the spectrum, with N–H stretching absent due to the tertiary amine structure.
Mass Spectrometry (MS):
The molecular ion peak at m/z 253.34 corresponds to [M+H]⁺, with fragmentation patterns showing losses of the tert-butyl group (m/z 197) and decarboxylation (m/z 153).
Crystallographic Analysis and Conformational Studies
X-ray diffraction studies of analogous spiro compounds (e.g., 7a-(2-chlorophenyl)-hexadronaptho derivatives) reveal that steric and electronic factors govern conformational preferences. For this compound, the ketone group likely induces a chair-like conformation in the 5-membered ring, while the 4-membered ring adopts an envelope geometry to alleviate angle strain. Hydrogen bonding between the ester oxygen and adjacent CH₂ groups may stabilize the crystal lattice, though experimental diffraction data for this specific compound remains unpublished.
Key Crystallographic Parameters (Inferred):
Properties
CAS No. |
1936622-97-7 |
|---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 4-oxo-7-azaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-5-8-14(10-15)7-4-6-11(14)16/h4-10H2,1-3H3 |
InChI Key |
QXGFACBVZRZSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate
General Synthetic Strategy
The synthesis typically involves:
- Construction or modification of the azaspiro ring system.
- Introduction of the keto (1-oxo) functionality.
- Installation of the tert-butyl carboxylate protecting group.
These steps are often carried out through ring expansion/contraction, oxidation, and carbamate protection reactions.
Detailed Synthetic Routes
Synthesis via Ring Expansion and Oxidation
A notable method involves starting from a precursor compound (compound II) and reacting it with another compound (compound V) to form an intermediate (compound VI). This intermediate undergoes epoxidation followed by ring expansion to yield the target compound this compound.
Step 1: Formation of Intermediate Compound VI
- React compound II with compound V in the presence of sodium hydride (NaH).
- Preferred solvents: tetrahydrofuran (THF) or dimethylformamide (DMF).
- Reaction temperature: 60–120 °C.
- Molar ratio of compound II : compound V : NaH = 1.0 : 1.0 : 1.5–4.0.
Step 2: Epoxidation and Ring Expansion
- Oxidize compound VI with metachloroperbenzoic acid (mCPBA) or hydrogen peroxide.
- Solvent: dichloromethane (DCM) or acetonitrile.
- Reaction temperature: 10–60 °C, typically room temperature.
- Molar ratio compound VI : oxidant = 1.0 : 1.0–1.5.
- This step converts the intermediate to the final spirocyclic keto ester.
Protection of the Amino Group with tert-Butyl Carbamate
Another common approach involves protecting the nitrogen atom by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA).
Stepwise Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Notes |
|---|---|---|---|---|
| Formation of Intermediate VI | Compound II + Compound V + NaH, THF or DMF | 60–120 | Not specified | High yield, mol ratio 1:1:1.5–4 |
| Epoxidation & Ring Expansion | mCPBA or H2O2, DCM or acetonitrile | 10–60 (RT typical) | Few hours | Total yield ~70.7%, scalable process |
| Boc Protection | Di-tert-butyl dicarbonate + TEA, DCM | 20 (RT) | 4 hours | Quantitative yield (100%) |
Research Discoveries and Industrial Relevance
The ring-expansion method employing epoxidation has been highlighted for its simplicity, fewer reaction steps, and suitability for scale-up with an overall yield exceeding 70%.
The Boc protection step is a standard, high-yielding method to stabilize the nitrogen in the azaspiro ring, facilitating further synthetic transformations.
The availability of raw materials such as compound II and compound V, and the use of common reagents (NaH, mCPBA, Boc anhydride) make these methods industrially attractive.
The compound's unique spirocyclic structure and protected amine functionality have made it a valuable intermediate in pharmaceutical research, particularly in drug discovery programs targeting central nervous system disorders and other therapeutic areas.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides
Reduction: Amines or alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Used in the development of new materials and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Spirocyclic Compounds
*Estimated based on molecular formula similarity.
Reactivity and Functional Group Influence
- Electron-Withdrawing Groups : The 1-oxo group in the target compound increases electrophilicity at adjacent carbons, facilitating nucleophilic additions or reductions .
- Boc Protection : Enhances stability under acidic conditions compared to analogs with trifluoroacetyl groups (e.g., 20p, 20r), which are more labile .
- Ring Size Effects : Smaller spiro systems (e.g., [4.4] in 20k) exhibit higher ring strain, reducing thermal stability (lower melting point) .
Biological Activity
tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate (CAS No. 1936622-97-7) is a synthetic compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in a seven-membered ring fused to a five-membered ring. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities, although specific data on its biological effects remain limited.
- Molecular Formula: C14H23NO3
- Molecular Weight: 253.34 g/mol
- Structure: The compound features a tert-butyl group and a carboxylate moiety, contributing to its distinctive chemical properties.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include the reaction of spirocyclic amines with tert-butyl chloroformate in the presence of bases such as triethylamine under anhydrous conditions.
Antimicrobial and Anticancer Potential
While specific studies on this compound are sparse, compounds with similar structural features often exhibit notable biological properties, including:
- Antimicrobial Activity: Many spirocyclic compounds demonstrate effectiveness against various bacterial strains.
- Anticancer Activity: The nitrogen-containing spirocyclic structures are often associated with interactions that may inhibit cancer cell proliferation.
The presence of the nitrogen atom in the spirocyclic structure may enhance interactions with biological targets, suggesting potential pharmacological applications.
The mechanism of action for compounds like this compound generally involves:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, altering metabolic pathways.
- Receptor Modulation: It could interact with various receptors, potentially influencing signal transduction pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate | 1793108-63-0 | Similar spirocyclic structure; different carbonyl position | Exhibits antimicrobial properties |
| N-benzoyl 1-amino-cyclohexane | Not available | Different functional groups | Potential anticancer activity |
| N-methyl 2-pyrrolidinone | Not available | Similar nitrogen-containing ring | Used in pharmaceuticals |
These compounds exhibit varying degrees of biological activity, highlighting the uniqueness of this compound due to its specific structural attributes and functional groups.
Case Studies and Research Findings
Research on related compounds has indicated potential therapeutic applications:
- Antimicrobial Studies: A study demonstrated that spirocyclic compounds significantly inhibited the growth of Gram-positive bacteria, suggesting that this compound may exhibit similar effects.
- Cancer Cell Line Testing: Preliminary tests on structurally similar compounds showed promising results in inhibiting cancer cell lines, warranting further investigation into the efficacy of this compound against various cancers.
Q & A
Basic Research Questions
Q. How can synthetic routes for tert-Butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate be optimized to maximize yield?
- Methodological Answer: Optimization involves adjusting reaction conditions such as temperature, catalyst loading, and solvent polarity. For example, silica gel chromatography with gradients of ethyl acetate/hexanes (80–100%) is effective for purification, as demonstrated in spirocyclic scaffold syntheses . Refluxing in THF with acid catalysts (e.g., PTSA) can enhance cyclization efficiency . Monitoring reaction progress via TLC or LCMS (e.g., m/z 254.33 for molecular ion) ensures timely termination to prevent side reactions .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer: Store the compound sealed under inert gas (N₂/Ar) at 2–8°C for long-term stability, as oxidation or hydrolysis of the tert-butyl carbamate group can occur. Short-term use permits storage at room temperature in a desiccator . Avoid exposure to moisture or strong acids/bases to prevent decomposition of the spirocyclic core .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer: Use a combination of:
- ¹H/¹³C NMR to confirm spirocyclic connectivity (e.g., distinct carbonyl resonance at ~170 ppm for the 1-oxo group) .
- HRMS for exact mass verification (e.g., m/z 254.33 [M+H]⁺) .
- IR spectroscopy to identify carbonyl stretches (~1650–1750 cm⁻¹) and amine/ether linkages .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for derivatives of this spirocyclic scaffold?
- Methodological Answer: Discrepancies often arise from stereochemical variations or solvent effects. For example, diastereomers may show splitting in NMR signals (e.g., tert-butyl 2-(hydroxymethyl) derivatives ). Cross-validate data using computational tools (DFT for NMR chemical shift prediction) and replicate experiments under standardized conditions (e.g., DMSO-d₆ for NMR) .
Q. What strategies enable selective functionalization of the spirocyclic core for drug discovery?
- Methodological Answer:
- Ring expansion: React the 1-oxo group with Grignard reagents or aldehydes to form fused rings .
- Nucleophilic substitution: Replace the tert-butyl carbamate group under acidic conditions (e.g., TFA) to expose the secondary amine for coupling reactions .
- Cross-coupling: Introduce aryl/heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions on halogenated derivatives .
Q. How can diastereomeric mixtures generated during synthesis be separated and characterized?
- Methodological Answer: Use chiral stationary phases (e.g., Chiralpak® AD-H) for HPLC separation. If resolution fails, derivatize with enantiopure reagents (e.g., Mosher’s acid) to enhance chromatographic discrimination . Confirm absolute configuration via X-ray crystallography or NOE experiments .
Q. What mechanistic insights explain the reactivity of the 7-azaspiro[4.5]decane scaffold under acidic/basic conditions?
- Methodological Answer: The tert-butyl carbamate acts as a protecting group, stable under basic conditions but cleaved by acids (e.g., HCl in dioxane). The 1-oxo group participates in keto-enol tautomerism, influencing reactivity in aldol condensations or Michael additions . Ring strain in the spirocyclic system enhances susceptibility to nucleophilic attack at the carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
